

potential off-target effects of (aS)-PH-797804

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Compound of Interest		
Compound Name:	(aS)-PH-797804	
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Technical Support Center: (aS)-PH-797804

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **(aS)-PH-797804**, a potent and highly selective p38 MAPK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (aS)-PH-797804?

(aS)-PH-797804 is an ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). It is the more potent atropisomer (aS) of the racemic mixture PH-797804.[1][2][3] Its primary targets are p38 α and p38 β isoforms.[4][5][6] By inhibiting p38 MAPK, it blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF- α and IL-6.[4][7]

Q2: What is the reported selectivity profile of (aS)-PH-797804?

(aS)-PH-797804 is reported to have an exceptionally high selectivity for p38 α / β MAPK.[1][6] In broad kinase screening panels, it showed a selectivity of over 500-fold against a wide range of other kinases.[1][2][8] It does not significantly inhibit JNK2 or ERK2, other members of the MAPK family, at concentrations up to 1 μ M.[4][7]

Q3: Is there a less active isomer of this compound available for use as a negative control?



Yes, the (aR)-atropisomer, PH-797805, is over 100-fold less potent than **(aS)-PH-797804**.[2][3] This is due to steric hindrance that prevents it from binding effectively to the p38α kinase.[3] Using the (aR)-isomer as a negative control can help confirm that the observed biological effects are due to specific p38 inhibition.

Troubleshooting Guide

Issue 1: Unexpected or lack of efficacy in my cellular assay.

- Possible Cause 1: Suboptimal Concentration.
 - Recommendation: The effective concentration of (aS)-PH-797804 can vary significantly between cell types and experimental conditions. Refer to the table below for reported IC50 values in different systems. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
- Possible Cause 2: Compound Stability and Solubility.
 - Recommendation: Prepare fresh stock solutions in a suitable solvent like DMSO.[6] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[4] If precipitation is observed, gentle heating or sonication can aid in dissolution.[4]
- Possible Cause 3: Cell-Specific p38 Pathway Activation.
 - Recommendation: Ensure that the p38 MAPK pathway is robustly activated in your experimental model. The level of p38 activation can vary depending on the stimulus (e.g., LPS, cytokines) and the cell line. Confirm pathway activation by measuring the phosphorylation of downstream targets like MK2 or HSP27 via Western blot or other immunoassays.

Issue 2: Observing potential off-target effects in my experiment.

- Possible Cause 1: Non-specific effects at high concentrations.
 - Recommendation: While (aS)-PH-797804 is highly selective, using excessively high concentrations may lead to non-specific effects. Always use the lowest effective concentration determined from your dose-response studies.



- Possible Cause 2: Misinterpretation of downstream effects.
 - Recommendation: The p38 MAPK pathway regulates numerous cellular processes.[9] An observed effect might be a legitimate consequence of p38 inhibition rather than an off-target effect. Review the known functions of p38 MAPK to see if your results align with ontarget pathway modulation. The signaling pathway diagram below can help in this assessment.
- Possible Cause 3: Use of the racemic mixture.
 - Recommendation: Ensure you are using the specific (aS)-atropisomer (PH-797804) and not the racemic mixture. As a best practice, consider using the much less active (aR)atropisomer (PH-797805) as a negative control to differentiate specific p38-mediated effects from non-specific compound effects.[2][3]

Data Presentation

Table 1: In Vitro Potency of (aS)-PH-797804

Target/Assay	Cell Line/System	IC50 / Ki
p38α (enzyme activity)	Cell-free	IC50: 26 nM[4][5][7], Ki: 5.8 nM[4]
p38β (enzyme activity)	Cell-free	IC50: 102 nM[5][7], Ki: 40 nM[4]
LPS-induced TNF-α production	U937 human monocytic cells	IC50: 5.9 nM[4][7]
p38 kinase activity	U937 human monocytic cells	IC50: 1.1 nM[4][7]
RANKL/M-CSF-induced osteoclast formation	Primary rat bone marrow cells	IC50: 3 nM[4][7]
LPS-induced TNF-α release	Human PBMC	IC50: 15 nM[7]
LPS-induced TNF-α production	Human whole blood	IC50: 85 nM[2]

Table 2: Kinase Selectivity Profile of (aS)-PH-797804



Kinase	Activity
JNK2	No inhibition[4][7]
ERK2	No inhibition[4]
CDK2, IKK1, IKK2, IKKi, MAPKAP2, MAPKAP3, MKK7, MNK, MSK, PRAK, RSK2, TBK1	IC50 > 200 μM (unless specified otherwise)[4]

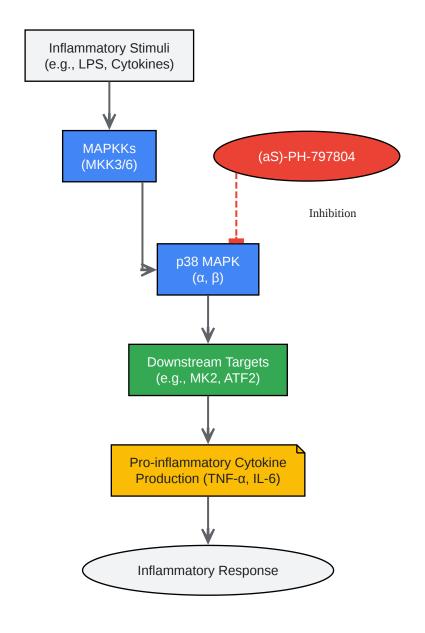
Experimental Protocols

Protocol 1: Inhibition of LPS-Induced TNF-α Production in U937 Cells

- Cell Culture: Culture U937 human monocytic cells in appropriate media and conditions.
- Compound Preparation: Prepare a stock solution of **(aS)-PH-797804** in DMSO. Further dilute to desired working concentrations in cell culture media.
- Pre-treatment: Seed U937 cells in a multi-well plate. Pre-incubate the cells with varying concentrations of (aS)-PH-797804 for 1 hour.
- Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to the cell cultures.
- Incubation: Incubate the cells for a specified period (e.g., 18 hours).
- Analysis: Collect the cell supernatant and measure the concentration of TNF-α using a suitable immunoassay (e.g., ELISA).
- Data Analysis: Calculate the IC50 value by plotting the percentage inhibition of TNF-α production against the log concentration of (aS)-PH-797804.

Visualizations

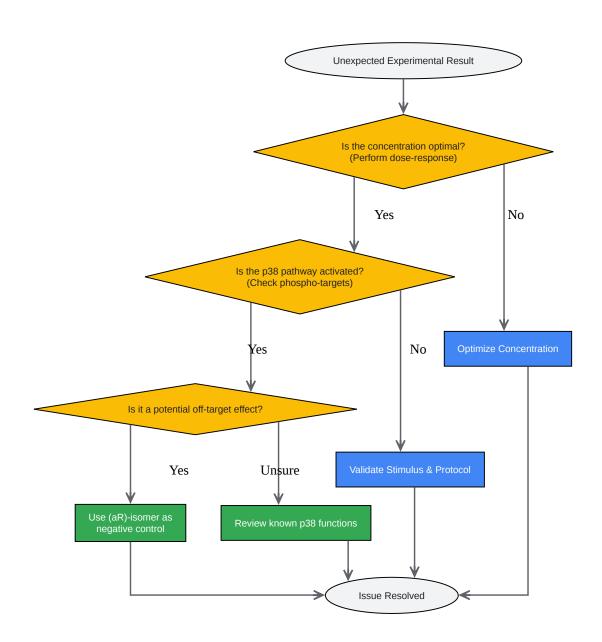




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Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of (aS)-PH-797804.





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Caption: Troubleshooting workflow for unexpected results with (aS)-PH-797804.



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